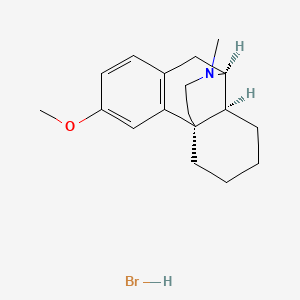

Dextromethorphan Hydrobromide

概要

説明

デキストロメトルファンポリステリックスは、広く使用されている鎮咳剤(咳止め薬)であるデキストロメトルファンの長時間作用型製剤です。これは、喉や気管支の軽度の炎症による咳の症状を一時的に緩和するために、市販薬によく含まれています。 デキストロメトルファンポリステリックスは、イオン交換樹脂に結合しているため、徐放性と長期的な治療効果が得られます .

準備方法

合成ルートと反応条件: デキストロメトルファンポリステリックスは、デキストロメトルファンをポリスチレンスルホン酸樹脂に結合させることによって合成されます。このプロセスには、以下の手順が含まれます。

デキストロメトルファンの合成: デキストロメトルファンは、メチル化と脱メチル化を含む一連の化学反応により、モルヒナン誘導体から合成されます。

ポリステリックスの形成: ポリステリックスは、ポリスチレンをスルホン化することによって形成され、スルホン酸基を持つ樹脂になります。

結合プロセス: デキストロメトルファンは、その後、イオン交換によってポリステリックス樹脂に結合し、徐放性製剤が得られます.

工業生産方法: デキストロメトルファンポリステリックスの工業生産には、デキストロメトルファンとポリステリックスの両方の大量合成と、それに続く結合プロセスが含まれます。 最終製品は、通常、消費者向けに経口懸濁液または錠剤の形に製剤化されます .

反応の種類:

酸化: デキストロメトルファンは、酸化されて主要な代謝産物であるデキストロルファンを生成する可能性があります。

還元: 還元反応はそれほど多くありませんが、特定の条件下では起こる可能性があります。

置換: デキストロメトルファンは、特にメトキシ基に関与する置換反応に参加することができます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、還元剤の例です。

置換試薬: 臭素や塩素などのハロゲン化剤は、置換反応に使用できます.

主な生成物:

デキストロルファン: 酸化によって生成される主要な代謝産物です。

3-メトキシモルヒナン: 脱メチル化反応の生成物です.

科学的研究の応用

Cough Suppression

DXM remains one of the most effective over-the-counter treatments for cough due to upper respiratory tract infections (URTI). A meta-analysis involving 710 patients demonstrated that a single dose of 30 mg DXM significantly reduced cough frequency and intensity compared to placebo .

Neurological Disorders

- Pseudobulbar Affect (PBA) : DXM is approved for PBA, a condition characterized by inappropriate emotional expressions. This approval highlights its role in managing neurological symptoms associated with emotional dysregulation .

- Depression : Emerging research suggests that DXM may have fast-acting antidepressant effects similar to ketamine, showing promise in treating major depressive disorder .

- Traumatic Brain Injury (TBI) : Studies indicate potential benefits of DXM in managing complications following TBI, although results regarding overall functional outcomes remain inconclusive .

- Seizures : Clinical trials suggest efficacy in refractory seizures, indicating a role for DXM in managing certain seizure disorders .

- Parkinson's Disease : Some studies have shown improvements in symptoms associated with Parkinson's disease when treated with DXM .

Pain Management

Research has explored the analgesic properties of DXM across various pain conditions, including:

- Cancer-related pain

- Post-operative pain

- Neuropathic pain

- Gastrointestinal pain

Studies indicate that DXM may provide relief in these contexts, although further investigation is warranted to establish definitive efficacy .

Methotrexate Neurotoxicity

Case studies have reported complete resolution of neurological deficits associated with methotrexate toxicity following treatment with DXM, suggesting its potential as a neuroprotective agent .

Autism Spectrum Disorder

The role of DXM in improving behavioral symptoms in autism is still under investigation, with mixed results reported across studies .

Case Studies and Clinical Evidence

Several case studies have documented the effects and potential risks associated with DXM use:

- A notable case involved a 32-year-old male who chronically ingested DXM for recreational purposes, leading to tolerance and significant health complications. This case underscores the need for awareness regarding misuse and the potential for developing tolerance over time .

- Another study highlighted two cases of severe DXM overdose presenting opioid-like symptoms, which were successfully treated with naloxone. This emphasizes the importance of recognizing DXM's toxicity profile and ensuring proper medical intervention during overdose situations .

Data Tables

作用機序

デキストロメトルファンポリステリックスは、主に以下のメカニズムによって作用します。

NMDA受容体拮抗作用: デキストロメトルファンはNMDA受容体を遮断し、興奮性神経伝達を抑制します。

セロトニンとノルエピネフリンの再取り込み阻害: これらの神経伝達物質の再取り込みを阻害し、シナプス間隙での濃度を高めます。

シグマ-1受容体作動薬: デキストロメトルファンは、シグマ-1受容体でアゴニストとして作用し、さまざまな細胞機能を調節します

類似の化合物:

デキストロルファン: デキストロメトルファンの主要な代謝産物であり、NMDA受容体拮抗薬でもあります。

コデイン: オピオイド受容体活性を持つ別の鎮咳剤です。

ベンゾナテート: 作用機序の異なる非オピオイド鎮咳薬です。

ユニークな点: デキストロメトルファンポリステリックスは、徐放性製剤であるため、即放出型デキストロメトルファンと比較して、長時間の治療効果が得られます。 これは、慢性的な咳の管理と投与頻度の削減に特に役立ちます .

類似化合物との比較

Dextrorphan: The primary metabolite of dextromethorphan, also an NMDA receptor antagonist.

Codeine: Another antitussive agent with opioid receptor activity.

Benzonatate: A non-opioid antitussive with a different mechanism of action.

Uniqueness: Dextromethorphan polistirex is unique due to its extended-release formulation, which provides prolonged therapeutic effects compared to immediate-release dextromethorphan. This makes it particularly useful for managing chronic coughs and reducing dosing frequency .

生物活性

Dextromethorphan hydrobromide (DXM) is a widely used antitussive agent, primarily known for its effectiveness in suppressing cough. Beyond its antitussive properties, DXM exhibits a range of biological activities that impact various physiological systems, particularly the immune system and neurological pathways. This article delves into the biological activity of DXM, supported by research findings, case studies, and data tables.

Antitussive Effects

DXM acts centrally on the cough reflex by inhibiting the medullary cough center. Clinical studies have demonstrated its efficacy in reducing cough frequency and severity in various populations, including children suffering from acute cough due to respiratory infections. A recent pilot study indicated that DXM reduced total coughs over 24 hours by 21.0% and daytime cough frequency by 25.5% compared to placebo .

Immunomodulatory Effects

Dextromethorphan has been shown to modulate immune responses, particularly through its effects on dendritic cells (DCs). Research indicates that DXM inhibits the maturation and function of DCs when activated by lipopolysaccharides (LPS). This inhibition leads to reduced production of pro-inflammatory cytokines and reactive oxygen species (ROS), suggesting potential applications in managing chronic inflammation and autoimmune conditions .

Pharmacological Profile

Case Studies

-

Overdose Cases

Two cases of DXM overdose highlighted the compound's potential for severe toxicity. Both patients presented with respiratory depression and were treated successfully with naloxone, indicating DXM's opioid-like effects at high doses . -

Chronic Use and Tolerance

A case study documented a patient who chronically ingested DXM for recreational purposes. Over time, the patient developed tolerance, requiring increased doses to achieve desired effects. This case underscores the potential for abuse and the need for monitoring in therapeutic settings .

Research Findings

-

Dendritic Cell Modulation

In vitro studies revealed that DXM significantly suppressed LPS-induced expression of costimulatory molecules in murine bone marrow-derived dendritic cells (BMDCs). This suppression was linked to decreased T-cell activation and reduced inflammatory responses . -

Clinical Efficacy in Children

A randomized controlled trial involving children aged 6-11 years demonstrated that multiple doses of DXM effectively reduced cough severity and frequency compared to placebo, highlighting its clinical relevance in pediatric care .

化学反応の分析

Synthetic Reactions and Pathways

Dextromethorphan hydrobromide is synthesized via multiple routes, each involving distinct chemical transformations:

Racemate Separation and Methylation

-

Racemic Resolution : The (±)-3-hydroxy-N-methylmorphinan racemate is separated using (D)-tartaric acid, selectively isolating the (+)-enantiomer .

-

Methylation : The hydroxyl group of the resolved (+)-3-hydroxy-N-methylmorphinan is methylated to yield dextromethorphan .

Grewe’s Cyclization

This method involves formylation of octabase (1-benzyl-1,2,3,4-tetrahydroisoquinoline) followed by acid-catalyzed cyclization :

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Formylation | HCOOH, HCl | N-formyl intermediate | 85–90% |

| Cyclization | H<sub>3</sub>PO<sub>4</sub> | Formation of morphinan core structure | 75–80% |

Demethylation Reactions

-

Freebase Preparation : this compound is treated with NaOH in chloroform/water to yield the freebase :

Metabolic Reactions

Dextromethorphan undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, producing active and inactive metabolites :

Primary Metabolic Pathways

Key Pharmacokinetic Data

Stability and Degradation Reactions

This compound decomposes under specific conditions :

-

Thermal Decomposition :

-

Hydrolytic Degradation :

Susceptible to alkaline hydrolysis, releasing HBr and forming dextromethorphan freebase .

Incompatibilities

Enzymatic Interactions

Dextromethorphan’s metabolism is modulated by enzyme inhibitors/inducers:

特性

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISZALMBODQYFT-URVXVIKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-71-3 (Parent) | |

| Record name | Dextromethorphan hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60872346 | |

| Record name | Dextromethorphan hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-69-9 | |

| Record name | Dextromethorphan hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextromethorphan hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromethorphan hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9α,13α,14α)-3-methoxy-17-methylmorphinan hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTROMETHORPHAN HYDROBROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0CG3115FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。